Cas no 127067-28-1 (Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-)

Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')- structure
127067-28-1 structure
Product Name:Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
Numero CAS:127067-28-1
MF:C19H26N8O13P2
MW:636.40306520462
CID:225370
PubChem ID:195511
Update Time:2025-04-19

Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')- Proprietà chimiche e fisiche

Nomi e identificatori

    • [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-{[{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}tetrahydrofuran-2-yl]methyl dihydrogen phosphate (non-preferred name)
    • pdCpA
    • 5'-phospho-2'-deoxyribocytidylylriboadenosine
    • [(2R,3S,5R)-5-(4-Amino-2-Oxopyrimidin-1-Yl)-2-(Phosphonooxymethyl)Oxolan-3-Yl] [(2R,3S,4R,5R)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxyoxolan-2-Yl]Methyl Hydrogen Phosphate
    • 127067-28-1
    • SCHEMBL15083207
    • ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)tetrahydrofuran-2-yl)methyl dihydrogenphosphate
    • UUBWXCHLJHRYJT-LNAOLWRRSA-N
    • Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
    • Inchi: 1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1
    • Chiave InChI: UUBWXCHLJHRYJT-LNAOLWRRSA-N
    • Sorrisi: P(=O)(O)(OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O[C@H]1C[C@H](N2C(N=C(C=C2)N)=O)O[C@@H]1COP(=O)(O)O

Proprietà calcolate

  • Massa esatta: 636.10968
  • Massa monoisotopica: 636.109
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 10
  • Complessità: 1180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _5.8
  • Superficie polare topologica: 310Ų

Proprietà sperimentali

  • Densità: 2.26
  • Punto di ebollizione: 1024.7°C at 760 mmHg
  • Punto di infiammabilità: 573.5°C
  • Indice di rifrazione: 1.882
  • PSA: 309.75
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd